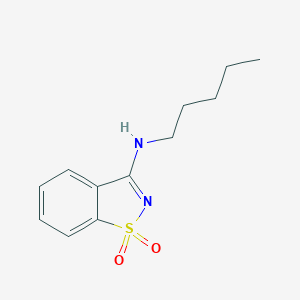
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP is a piperazine derivative that has been synthesized and studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
Wirkmechanismus
The mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and stress response.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, its stability, and its potential therapeutic properties. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including:
1. Further studies on the mechanism of action of this compound and its signaling pathways.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Development of new derivatives of this compound with improved solubility and potency.
4. Studies on the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Studies on the potential use of this compound in other diseases, such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-cancer and neuroprotective properties, and its mechanism of action involves modulating various signaling pathways involved in cell growth and survival. This compound has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. There are several future directions for research on this compound, including further studies on its mechanism of action and its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can be synthesized using different methods, including the reaction of 1-bromo-4-(2-pyridin-2-ylethyl)piperazine with butyric acid under basic conditions. The reaction yields this compound as a white solid that can be purified using column chromatography. Other methods involve the use of different starting materials and conditions, such as the reaction of 1-(2-pyridin-2-ylethyl)piperazine with butyryl chloride in the presence of a base.
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-2-5-15(19)18-12-10-17(11-13-18)9-7-14-6-3-4-8-16-14/h3-4,6,8H,2,5,7,9-13H2,1H3 |
InChI-Schlüssel |
AIRRFPYAEBFYRO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)